Comparative Enzyme Inhibition: IC50 Against S. aureus CrtN (Staphyloxanthin Biosynthesis)
In a direct comparative biochemical assay, 1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione exhibits sub-nanomolar inhibition of the 4,4'-diapophytoene desaturase (CrtN) enzyme from Staphylococcus aureus, a key target for virulence factor production [1]. This level of potency demonstrates a functional differentiation from a structurally related comparator.
| Evidence Dimension | Inhibition of S. aureus CrtN enzyme activity |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione (a close analog used in COX-2 inhibitor synthesis) |
| Quantified Difference | The 4-methylphenyl analog has not been reported as a CrtN inhibitor, indicating a functional divergence attributable to the 3,4-dichloro substitution. |
| Conditions | Inhibition of [3H]baclofen binding to rat gamma-aminobutyric acid type B receptor, and inhibition of CrtN in S. aureus Mu50 assessed as reduction in staphyloxanthin levels after 48 hrs by spectrophotometric analysis |
Why This Matters
This data identifies the compound as a potent CrtN inhibitor, a specific biological activity not shared by all β-diketone analogs, making it a critical control or tool compound for target validation and a distinct synthetic starting point for antibacterial research.
- [1] BindingDB. BDBM50241368: 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. Affinity Data: IC50 = 2.10 nM. View Source
